O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

Catalog No.
S884566
CAS No.
82619-01-0
M.F
C20H25N5O9S2
M. Wt
543.566
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

CAS Number

82619-01-0

Product Name

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

IUPAC Name

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C20H25N5O9S2

Molecular Weight

543.566

InChI

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1

InChI Key

FXDWRZAFIUUKKP-YHISKXLQSA-N

SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Synonyms

[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[(Ethoxycarbonyl)oxy]ethyl Ester; (6R,7R)-1-((Ethoxycarbonyl)oxy)ethyl 7-((Z)-2-(2-aminothiazol-4-yl)

Impurity Standard:

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil (O-DECP) is primarily used as an impurity standard in the analytical characterization of Cefpodoxime Proxetil, a broad-spectrum antibiotic medication. Due to its structural similarity to Cefpodoxime Proxetil, O-DECP can potentially interfere with the analysis of the parent drug during various analytical techniques like High-Performance Liquid Chromatography (HPLC) [].

Metabolite Investigation:

O-DECP is also a metabolite of Cefpodoxime Proxetil, meaning it is a substance formed by the body's breakdown of the drug. Studying the presence and concentration of O-DECP in biological samples can aid in understanding the metabolism and pharmacokinetics of Cefpodoxime Proxetil. This information is crucial for determining factors like drug dosage, potential interactions with other medications, and potential side effects [].

Research into Antimicrobial Activity:

Limited research suggests that O-DECP might possess some antimicrobial activity against certain bacterial strains. However, further investigation is needed to confirm this activity and determine its potential therapeutic applications [].

Future Research Directions:

While current research on O-DECP is limited, it holds potential for further exploration in various scientific research areas. These include:

  • Developing more sensitive and specific analytical methods for detecting and quantifying O-DECP in biological samples.
  • Investigating the mechanisms of action of O-DECP's potential antimicrobial activity.
  • Studying the in vivo pharmacokinetics and metabolic pathways of O-DECP to gain a deeper understanding of its behavior in the body.
  • Exploring the potential of O-DECP as a marker for monitoring Cefpodoxime Proxetil therapy.
  • Origin: OD-ECPX is not a naturally occurring compound. It arises from the chemical modification of the antibiotic Cefpodoxime Proxetil (CPX) []. This modification involves the removal of an isopropyl group (desisopropylation) and the addition of an ethyl group at specific locations on the CPX molecule [].
  • Significance:
    • Impurity Standard: OD-ECPX serves as a crucial tool in quality control processes for CPX. During the manufacturing of CPX, small amounts of OD-ECPX may be formed as an impurity. OD-ECPX standards are used in HPLC analysis to detect and quantify any such impurities, ensuring the purity and safety of the final CPX product [, ].
    • Metabolite: OD-ECPX can also be a metabolite of CPX. This means that after the body absorbs CPX, it can undergo certain chemical transformations, and OD-ECPX is one of the products formed []. Studying such metabolites helps understand the drug's metabolism and potential effects in the body.

Molecular Structure Analysis

  • Desisopropylation: An isopropyl group (CH(CH3)2) on the CPX molecule is replaced by a hydrogen atom in OD-ECPX [].
  • Ethyl group: An ethyl group (CH2CH3) is attached at a different position compared to the isopropyl group in CPX [].

Chemical Reactions Analysis

The specific reactions involved in the synthesis of OD-ECPX are not publicly available as this information is often proprietary to the manufacturers. However, the general concept likely involves chemical transformations of CPX to achieve the desisopropylation and ethylation modifications mentioned earlier [].

Additionally, as a metabolite, OD-ECPX is likely formed through enzymatic processes in the body that break down CPX []. However, the specific enzymes involved require further investigation.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of OD-ECPX, such as melting point, boiling point, and solubility, is currently limited. This information might not be publicly available due to the focus on OD-ECPX as an impurity standard and metabolite rather than a standalone compound.

OD-ECPX itself is not expected to have a significant antimicrobial effect. Its role is limited to serving as an impurity standard and a metabolite of the antibiotic CPX []. CPX works by inhibiting bacterial cell wall synthesis, thereby killing or stopping the growth of bacteria.

XLogP3

2.4

Dates

Modify: 2024-04-15

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